molecular formula C9H11ClN2 B2709595 2-Chloro-5-(pyrrolidin-2-YL)pyridine CAS No. 1260664-51-4

2-Chloro-5-(pyrrolidin-2-YL)pyridine

Cat. No.: B2709595
CAS No.: 1260664-51-4
M. Wt: 182.65
InChI Key: YOYXVEPGHYBZAB-UHFFFAOYSA-N
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Description

2-Chloro-5-(pyrrolidin-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a chlorine atom at the second position and a pyrrolidine ring at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-5-(pyrrolidin-2-yl)pyridine involves the reaction of pyrrolidine with 2-chloropyridine under specific conditions. The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products depend on the nucleophile used, such as 2-alkyl or 2-aryl derivatives.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced pyrrolidine derivatives.

Scientific Research Applications

2-Chloro-5-(pyrrolidin-2-yl)pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-fluoropyridine
  • 2-Chloro-5-iodopyridine
  • 2-Chloro-5-methylpyridine

Uniqueness

2-Chloro-5-(pyrrolidin-2-yl)pyridine is unique due to the presence of the pyrrolidine ring, which imparts distinct steric and electronic properties. This makes it a valuable scaffold in drug design and other applications where specific molecular interactions are crucial .

Properties

IUPAC Name

2-chloro-5-pyrrolidin-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-9-4-3-7(6-12-9)8-2-1-5-11-8/h3-4,6,8,11H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYXVEPGHYBZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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